Cas no 155272-06-3 (1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-7-methyl-8-[2-[4-(phenylmethoxy)phenyl]ethenyl]-, (E)-(9CI))
![1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-7-methyl-8-[2-[4-(phenylmethoxy)phenyl]ethenyl]-, (E)-(9CI) structure](https://it.kuujia.com/scimg/cas/155272-06-3x500.png)
155272-06-3 structure
Nome del prodotto:1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-7-methyl-8-[2-[4-(phenylmethoxy)phenyl]ethenyl]-, (E)-(9CI)
1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-7-methyl-8-[2-[4-(phenylmethoxy)phenyl]ethenyl]-, (E)-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-7-methyl-8-[2-[4-(phenylmethoxy)phenyl]ethenyl]-, (E)-(9CI)
- 8-{(E)-2-[4-(Benzyloxy)phenyl]vinyl}-1,3-diethyl-7-methyl-3,7-dih ydro-1H-purine-2,6-dione
- 1,3-diethyl-7-methyl-8-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]purine-2,6-dione
- 155272-06-3
- SCHEMBL7312960
- UORBOSGJHMUVHM-DTQAZKPQSA-N
- (E)-8-(4-Benzyloxystyryl)-1,3-diethyl-7-methylxanthine
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-7-methyl-8-(2-(4-phenylmethoxy)phenyl)ethenyl)-,(E)-
- SCHEMBL7312970
- 8-{(E)-2-[4-(BENZYLOXY)PHENYL]-1-ETHENYL}-1,3-DIETHYL-7-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- AKOS037631280
-
- Inchi: InChI=1S/C25H26N4O3/c1-4-28-23-22(24(30)29(5-2)25(28)31)27(3)21(26-23)16-13-18-11-14-20(15-12-18)32-17-19-9-7-6-8-10-19/h6-16H,4-5,17H2,1-3H3/b16-13+
- Chiave InChI: UORBOSGJHMUVHM-DTQAZKPQSA-N
- Sorrisi: C1C=CC(COC2C=CC(/C=C/C3=NC4N(C(N(C(=O)C=4N3C)CC)=O)CC)=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 430.20068
- Massa monoisotopica: 430.200491
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 32
- Conta legami ruotabili: 7
- Complessità: 685
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 67.7
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.2
- Punto di ebollizione: 661.1°Cat760mmHg
- Punto di infiammabilità: 353.6°C
- Indice di rifrazione: 1.619
- PSA: 67.67
- LogP: 3.68590
1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-7-methyl-8-[2-[4-(phenylmethoxy)phenyl]ethenyl]-, (E)-(9CI) Letteratura correlata
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
155272-06-3 (1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-7-methyl-8-[2-[4-(phenylmethoxy)phenyl]ethenyl]-, (E)-(9CI)) Prodotti correlati
- 155272-04-1(1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methyl-,(E)- (9CI))
- 2680790-00-3(benzyl N-(3-oxocyclopentyl)methylcarbamate)
- 2034612-20-7(5-chloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-carboxamide)
- 172678-68-1(2-Phenyl-thiazole-5-carboxylic Acid methyl ester)
- 478262-68-9(1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione)
- 2169463-64-1(2-(4-chloro-2-fluorophenyl)-1,1-difluoropropan-2-amine)
- 143129-01-5(Vitalethine)
- 1805895-33-3(2-Ethoxy-4-methoxyphenylpropanal)
- 1416438-86-2(2-Iodo-1,3,5-tris(trifluoromethyl)benzene)
- 2649061-60-7(methyl 2-isocyanato-2-methylpentanoate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
